1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate
CAS No.: 1256359-97-3
Cat. No.: VC0170640
Molecular Formula: C21H28BNO6
Molecular Weight: 402.26906
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256359-97-3 |
|---|---|
| Molecular Formula | C21H28BNO6 |
| Molecular Weight | 402.26906 |
| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate |
| Standard InChI | InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-12-14(22-28-20(4,5)21(6,7)29-22)16-13(17(24)26-8)10-9-11-15(16)23/h9-12H,1-8H3 |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Basic Properties
1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is a boron-containing indole derivative with significant implications for organic synthesis. The compound has been characterized extensively in chemical databases and research literature. It features an indole core structure with specific functional groups that contribute to its chemical versatility.
Identification Parameters
The compound is registered under various identification systems that enable researchers to access its information across different chemical databases and literature sources.
| Parameter | Value |
|---|---|
| CAS Number | 1256359-97-3 |
| PubChem CID | 53217216 |
| Molecular Formula | C21H28BNO6 |
| Molecular Weight | 401.3 g/mol |
| InChIKey | ACUCCQRPBRAWJS-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC(=C23)C(=O)OC)C(=O)OC(C)(C)C |
These identification parameters play a crucial role in categorizing the compound within chemical databases and ensuring its accurate representation in scientific literature .
Nomenclature and Synonyms
The compound is known by several synonyms in the scientific literature, which can be useful for comprehensive literature searches:
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1-BOC-4-(methylcarbonyl)indole-3-boronic acid, pinacol ester
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1H-Indole-1,4-dicarboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-(1,1-dimethylethyl) 4-methyl ester
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1-(tert-Butyl) 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
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1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate
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1-BOC-4-(methoxycarbonyl)indole-3-boronic acid, pinacol ester
The IUPAC name according to computed descriptors is: 1-O-tert-butyl 4-O-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate .
Structural Characteristics
The molecular structure of 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate features several key components that define its chemical behavior and applications.
Core Structure Elements
The compound integrates several important structural elements:
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An indole core (bicyclic structure consisting of benzene fused to a pyrrole ring)
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A boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 3
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A tert-butyl carboxylate group at position 1 (on the nitrogen)
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A methyl carboxylate group at position 4
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Multiple methyl groups in the tetramethyl-dioxaborolane moiety
This combination of functional groups creates a molecule with unique reactivity patterns, particularly involving the boron-containing moiety, which is essential for its applications in synthetic organic chemistry.
Structure-Related Properties
The structural features of 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate directly influence its physical and chemical properties:
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The presence of the boronic ester group makes it valuable for cross-coupling reactions.
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The carboxylate ester groups provide synthetic handles for further functionalization.
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The tert-butyl group offers protection for the indole nitrogen, which can be removed under acidic conditions.
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The tetramethyl-dioxaborolane (pinacol) group stabilizes the boronic acid, making it less susceptible to degradation and easier to handle.
These structural characteristics contribute significantly to the compound's stability, reactivity, and applications in organic synthesis.
Synthesis and Production
Synthetic Routes
While the search results don't provide specific synthetic routes for 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate, similar borylated indole derivatives are typically synthesized through:
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Direct C-H borylation of the indole using an iridium catalyst and bis(pinacolato)diboron
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Palladium-catalyzed borylation of halogenated indole precursors
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Protecting group strategies involving BOC (tert-butyloxycarbonyl) protection of the indole nitrogen
Based on the structure and related compounds, the synthesis likely involves protection of the indole nitrogen with a BOC group, followed by regioselective borylation at the C3 position, and subsequent esterification of the carboxylic acid at position 4.
Production Considerations
The production of 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate requires consideration of several factors:
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The compound requires cold storage and refrigerated transport to maintain stability.
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Production typically involves multi-step synthesis under controlled conditions.
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Purification is likely achieved through chromatographic techniques to ensure high purity.
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The compound is primarily produced for research purposes rather than large-scale industrial applications.
These production considerations are essential for maintaining the quality and stability of the compound for research applications.
Applications and Research Relevance
Synthetic Applications
1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate has significant applications in organic synthesis:
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It serves as a valuable building block in cross-coupling reactions, particularly Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.
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The compound enables the functionalization of the indole core, which is present in numerous natural products and pharmaceuticals.
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It can participate in diverse transformations due to the presence of multiple functional groups, including the boronic ester and carboxylate groups.
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The compound offers a means to introduce complex indole moieties into larger molecules of biological or material interest.
These synthetic applications make it a valuable tool in the development of complex organic molecules and potential drug candidates.
Physical and Chemical Properties
Physical Properties
The physical properties of 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate include:
These properties inform the handling, storage, and application of the compound in research settings.
Chemical Reactivity
The chemical reactivity of 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate is largely determined by its functional groups:
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The boronic ester group is reactive in cross-coupling reactions, particularly with aryl halides under palladium catalysis.
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The BOC protecting group (tert-butyloxycarbonyl) can be cleaved under acidic conditions to reveal the indole NH.
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The methyl ester can undergo hydrolysis, transesterification, or reduction.
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The indole core can participate in various electrophilic aromatic substitution reactions.
This diverse reactivity profile makes the compound versatile in synthetic applications.
Pricing information varies by supplier, quantity, and purity, but the compound is generally marketed as a specialty research chemical, typically at premium pricing reflective of its synthetic complexity and specialized applications.
Related Compounds and Derivatives
Several related compounds share structural similarities with 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate:
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1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate - A closely related compound with an ethyl ester instead of a methyl ester.
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3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indole - A simpler borylated indole derivative with the boron at the 2-position instead of position 3 .
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1H-Indole-1,5-dicarboxylic acid, 2-borono-, 1-(1,1-dimethylethyl) 5-methyl ester - A related compound with the boronic acid at position 2 and the second ester group at position 5 .
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1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - Another borylated indole with the boron at position 5 and a methyl group on the indole nitrogen .
These related compounds illustrate the diversity of borylated indole derivatives available for research applications and the potential for structure-activity relationship studies.
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